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Compound of Interest

Compound Name: 1-(6-Bromopyridin-3-yl)piperazine

Cat. No.: B1277884 Get Quote

In-Depth Technical Guide: 1-(6-Bromopyridin-3-
yl)piperazine
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(6-Bromopyridin-3-
yl)piperazine, a heterocyclic compound of interest in medicinal chemistry and drug discovery.

This document details its chemical identity, potential synthetic routes, and likely biological

targets, with a focus on its role as a scaffold for neurologically active agents.

Core Chemical Information
1-(6-Bromopyridin-3-yl)piperazine is a substituted pyridinylpiperazine. Its core structure is

composed of a pyridine ring brominated at the 6-position and a piperazine ring attached at the

3-position. This arrangement of functional groups makes it a valuable building block in the

synthesis of more complex molecules, particularly those targeting the central nervous system.

Chemical Identifiers
A comprehensive list of chemical identifiers for 1-(6-Bromopyridin-3-yl)piperazine is provided

in the table below for easy reference and database searching.
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Identifier Value

CAS Number 412347-39-8[1]

IUPAC Name 1-(6-bromopyridin-3-yl)piperazine

Chemical Formula C₉H₁₂BrN₃

Molecular Weight 242.12 g/mol

PubChem CID 15939630

SMILES C1CNCCN1C2=CC=C(C=N2)Br

InChI
InChI=1S/C9H12BrN3/c10-9-4-3-8(13-5-9)12-1-

6-11-7-2-12/h3-5,11H,1-2,6-7H2

Synthesis and Experimental Protocols
The synthesis of 1-(6-Bromopyridin-3-yl)piperazine can be achieved through several

established methods for the formation of aryl-nitrogen bonds. The most probable synthetic

routes involve either a nucleophilic aromatic substitution (SNA) or a palladium-catalyzed

Buchwald-Hartwig amination.

Experimental Protocol: Nucleophilic Aromatic
Substitution (Hypothetical)
This protocol is based on established procedures for similar compounds.

Reaction:

Materials:

3,6-Dibromopyridine

Piperazine (anhydrous)

A high-boiling point polar aprotic solvent (e.g., Dimethyl sulfoxide (DMSO) or N,N-

Dimethylformamide (DMF))
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A suitable base (e.g., Potassium carbonate (K₂CO₃) or Sodium tert-butoxide (t-BuONa))

Procedure:

To a solution of 3,6-dibromopyridine (1.0 equivalent) in the chosen solvent, add piperazine (a

slight excess, e.g., 1.2 equivalents) and the base (e.g., 2.0 equivalents).

Heat the reaction mixture at an elevated temperature (e.g., 100-150 °C) and monitor the

progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass

Spectrometry (LC-MS).

Upon completion, cool the reaction mixture to room temperature and quench with water.

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or

dichloromethane).

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by column chromatography on silica gel to yield 1-(6-
Bromopyridin-3-yl)piperazine.

Experimental Workflow: Synthesis and Purification
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Caption: A generalized workflow for the synthesis of 1-(6-Bromopyridin-3-yl)piperazine.

Potential Biological Activity and Signaling Pathways
Derivatives of 1-(6-Bromopyridin-3-yl)piperazine have shown significant activity at dopamine

and serotonin receptors, suggesting that this compound is a promising scaffold for the

development of novel therapeutics for neurological and psychiatric disorders.
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Based on the activity of structurally similar compounds, 1-(6-Bromopyridin-3-yl)piperazine is

hypothesized to be a ligand for dopamine D₂ and serotonin 5-HT₁A receptors.[2][3] These

receptors are key targets in the treatment of conditions such as schizophrenia, Parkinson's

disease, anxiety, and depression.

Hypothesized Signaling Pathway of a 1-(6-Bromopyridin-
3-yl)piperazine Derivative
The following diagram illustrates the potential downstream signaling events following the

binding of a 1-(6-Bromopyridin-3-yl)piperazine derivative to the dopamine D₂ and serotonin

5-HT₁A receptors. Both receptors are G-protein coupled receptors (GPCRs) that signal through

the Gαi/o subunit.
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Caption: Hypothesized signaling cascade upon receptor binding.
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Activation of the Gαi/o subunit by these receptors typically leads to the inhibition of adenylyl

cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This

reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA), ultimately

modulating downstream effectors and influencing neuronal excitability.

Conclusion
1-(6-Bromopyridin-3-yl)piperazine is a synthetically accessible and versatile chemical

scaffold. Its structural similarity to known dopamine and serotonin receptor ligands makes it a

compound of significant interest for the development of novel therapeutics for a range of

central nervous system disorders. Further investigation into its specific receptor binding

affinities and functional activities is warranted to fully elucidate its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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